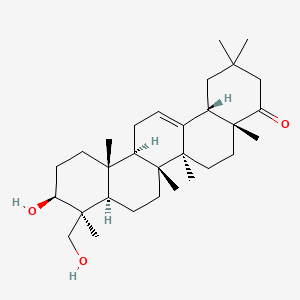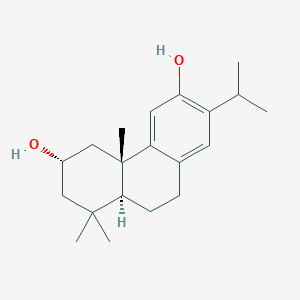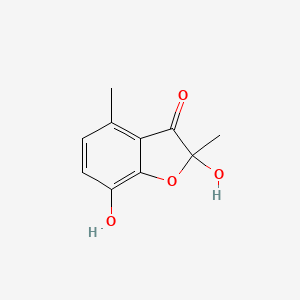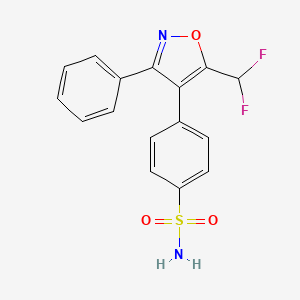
COX-2 Inhibitor II
描述
COX-2 Inhibitor II is a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a crucial role in the inflammatory process. Cyclooxygenase-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs that specifically target the cyclooxygenase-2 enzyme, reducing inflammation and pain without affecting the cyclooxygenase-1 enzyme, which is important for protecting the stomach lining .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of COX-2 Inhibitor II typically involves a multi-step process. One common method includes a Claisen condensation reaction followed by a cyclo-condensation reaction. For example, the synthesis of celecoxib, a well-known COX-2 inhibitor, involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the final product .
Industrial Production Methods: Industrial production of COX-2 inhibitors often employs flow chemistry techniques to enhance efficiency and yield. For instance, the continuous flow synthesis of celecoxib has been reported to achieve yields of 90-96% with significantly reduced reaction times compared to traditional batch processes .
化学反应分析
Types of Reactions: COX-2 Inhibitor II can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
COX-2 Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory pathways and its potential effects on cellular processes.
作用机制
COX-2 Inhibitor II exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include the active site of the cyclooxygenase-2 enzyme, where the inhibitor binds and prevents the enzyme’s catalytic activity .
相似化合物的比较
Celecoxib: A well-known COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used in the treatment of arthritis and pain
Uniqueness: COX-2 Inhibitor II is unique in its specific binding affinity and selectivity for the cyclooxygenase-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs. Its distinct chemical structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors .
属性
IUPAC Name |
4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSOGWILWKEIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437825 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-33-3 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using a COX-2 inhibitor to investigate the role of different suppressive factors in myeloid-derived suppressor cell (MDSC) function. Why was a COX-2 inhibitor included in this study on atherosclerosis?
A1: Atherosclerosis, while primarily driven by lipid accumulation, involves chronic inflammation within the artery walls. Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation []. Previous research has suggested a potential link between COX-2 activity and the progression of atherosclerosis. Therefore, including a COX-2 inhibitor in this study likely aimed to investigate whether prostaglandins, produced downstream of COX-2, contribute to the suppressive function of MDSCs in the context of atherosclerosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



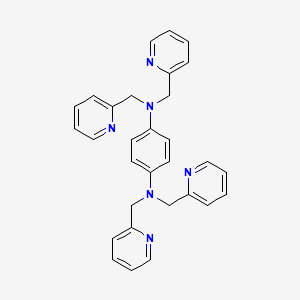
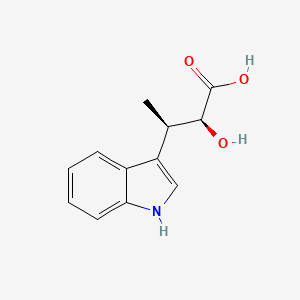
![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)
![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)
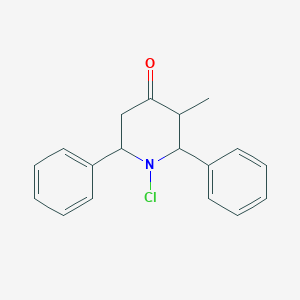

![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)
